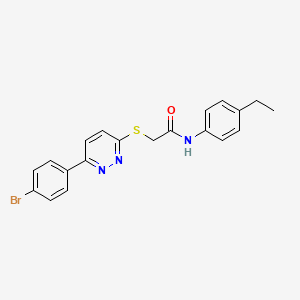![molecular formula C28H36N4O2 B3013314 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide CAS No. 942862-49-9](/img/structure/B3013314.png)
2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide, is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been studied extensively for their potential in medicinal chemistry. The specific structure of this compound suggests it may have unique properties and potential applications, which can be inferred from the activities of similar benzimidazole derivatives.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For instance, 1,3-bis(benzimidazol-2-yl)benzene derivatives have been synthesized and modified with electron-withdrawing groups to enhance their anionophoric activity . Similarly, 2,6-bis(benzimidazol-2-yl)pyridine derivatives have been prepared to study their transmembrane anion transport properties . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the benzimidazole core.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. The presence of imidazolyl-NH fragments is particularly important for anion transport, as demonstrated by the activity of 2,6-bis(benzimidazol-2-yl)pyridine . The molecular structure of the compound likely features similar NH fragments, which could be involved in its biological activity. Additionally, the presence of a 2-methylphenyl group and a pyrrolidinone moiety could influence its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of pyrimido[1,2-a]benzimidazoles, which can be further modified through methylation, hydrogenation, and other reactions . The compound may also be amenable to similar reactions, allowing for the generation of a diverse array of derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups can significantly enhance anionophoric activity . The specific substituents on the compound , such as the bis(2-methyl propyl)acetamide group, would contribute to its solubility, stability, and reactivity. These properties are essential for the potential application of the compound in a biological context, such as drug development.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Discovery of Clinical Candidates: Benzimidazole derivatives, like K-604, have been identified as potent inhibitors with selectivity for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) over ACAT-2. These compounds exhibit enhanced aqueous solubility and oral absorption, making them promising for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antimicrobial and Antifungal Activity
- Synthesis of Novel Derivatives: Studies have focused on synthesizing optically active derivatives and evaluating their antibacterial and antifungal activities. Compounds such as 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides have shown significant activity against a panel of microorganisms, demonstrating the potential of benzimidazole derivatives in combating infections (Poonam Devi et al., 2022).
Synthesis and Characterization
- Developing Fluorescent Probes: The synthesis of tridentate ligands derived from benzimidazole and their complexes with rhenium tricarbonyl showcases the potential of these compounds in fluorescence applications. Such developments indicate the role of benzimidazole derivatives in creating tools for biological imaging and molecular diagnostics (Lihui Wei et al., 2006).
Insecticidal Activity
- Derivatives against Agricultural Pests: Novel heterocycles incorporating a thiadiazole moiety based on benzimidazole derivatives have been synthesized and tested against pests like the cotton leafworm, demonstrating the potential of these compounds in developing new insecticidal agents (A. Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2/c1-19(2)15-30(16-20(3)4)27(34)18-32-25-13-9-7-11-23(25)29-28(32)22-14-26(33)31(17-22)24-12-8-6-10-21(24)5/h6-13,19-20,22H,14-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCYYJNBVZTJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3013231.png)
![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)
![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)
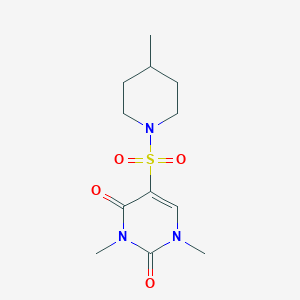
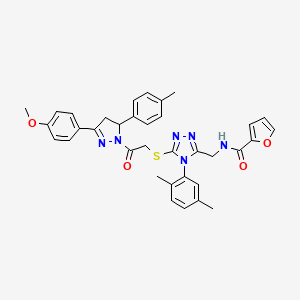

![N-(4-(1H-imidazol-1-yl)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013240.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B3013242.png)
![1-[3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3013245.png)
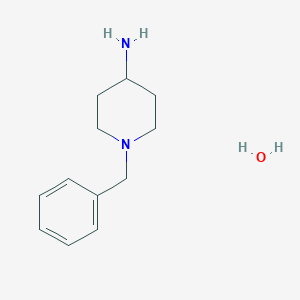
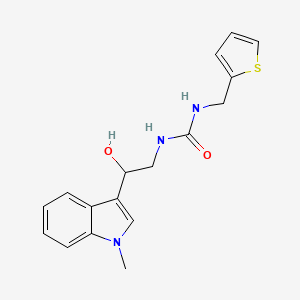
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3013249.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)
